molecular formula C14H10O2Se2 B14794603 Bis(ortho-formylphenyl)diselenide

Bis(ortho-formylphenyl)diselenide

Cat. No.: B14794603
M. Wt: 368.2 g/mol
InChI Key: HBSDICMOMPHTAL-UHFFFAOYSA-N
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Description

2,2’-Diselanediyldibenzaldehyde: is an organoselenium compound characterized by the presence of two selenium atoms bridging two benzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diselanediyldibenzaldehyde typically involves the reaction of benzaldehyde derivatives with selenium reagents. One common method is the oxidative coupling of benzaldehyde with elemental selenium in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of 2,2’-Diselanediyldibenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Diselanediyldibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

Mechanism of Action

The mechanism of action of 2,2’-Diselanediyldibenzaldehyde involves the interaction of its selenium atoms with biological molecules. The selenium atoms can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in cancer therapy, where the compound selectively targets cancer cells with high ROS levels, leading to cell death .

Comparison with Similar Compounds

    2,2’-Disulfanyldibenzaldehyde: Contains sulfur atoms instead of selenium.

    2,2’-Dithiodibenzaldehyde: Another sulfur analog with different reactivity.

    2,2’-Dibenzothiazyl disulfide: A related compound with nitrogen and sulfur atoms.

Uniqueness: 2,2’-Diselanediyldibenzaldehyde is unique due to the presence of selenium atoms, which impart distinct redox properties and reactivity compared to sulfur analogs. The selenium atoms enhance the compound’s ability to generate ROS, making it more effective in applications requiring oxidative stress induction .

Properties

Molecular Formula

C14H10O2Se2

Molecular Weight

368.2 g/mol

IUPAC Name

2-[(2-formylphenyl)diselanyl]benzaldehyde

InChI

InChI=1S/C14H10O2Se2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-10H

InChI Key

HBSDICMOMPHTAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)[Se][Se]C2=CC=CC=C2C=O

Origin of Product

United States

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